Curcumenone

描述

Curcumenone is a natural product found in Curcuma aromatica and Curcuma wenyujin with data available.

作用机制

Target of Action

Curcumenone, also known as (1S,6beta)-1beta-Methyl-4-(1-methylethylidene)-7beta-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one, is a natural compound derived from the Curcuma zedoaria family Curcumin, a related compound, has been shown to interact with multiple signaling molecules such as inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase i, xanthine oxidase, proteasome, hiv1 integrase, hiv1 protease, sarco (endo) plasmic reticulum ca 2+ atpase, dna methyltransferases 1, ftsz protofilaments, carrier proteins, and metal ions .

Mode of Action

Curcumin, a similar compound, has been shown to suppress a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . Curcumin also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

Curcumin, a related compound, has been shown to affect multiple biochemical pathways. It has been reported to modulate the NF-κB, MAPK, and Akt signaling pathways . These pathways are involved in inflammation, cell survival, and proliferation. The modulation of these pathways by curcumin leads to its anti-inflammatory, anti-oxidant, and anti-cancer activities .

Pharmacokinetics

Curcumin, a related compound, has been reported to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . These factors limit the therapeutic efficacy of curcumin .

Result of Action

Curcumin, a related compound, has been shown to inhibit cell proliferation and induce apoptosis . It also exerts anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .

Action Environment

It is known that the bioavailability and stability of related compounds like curcumin can be influenced by factors such as ph, temperature, and the presence of other compounds

生化分析

Biochemical Properties

Curcumenone interacts with various enzymes, proteins, and other biomolecules, exerting different pharmacological effects. It has been reported to have anti-inflammatory, antioxidant, antibacterial, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis

Cellular Effects

This compound influences cell function in a variety of ways. It has been shown to have anti-proliferative effects, suggesting that it may inhibit cell growth or division . It also has antioxidant properties, which means it can protect cells from damage caused by free radicals

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and the exact metabolic pathways involved are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

生物活性

Curcumenone, a bioactive compound derived from turmeric (Curcuma longa), has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

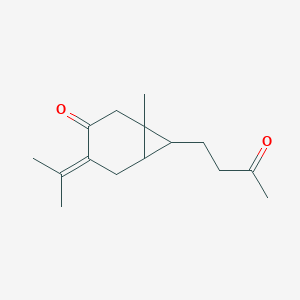

Chemical Structure and Properties

This compound is a sesquiterpene ketone that belongs to the curcuminoid family. Its structure is characterized by a bicyclic framework, which contributes to its biological activity. The compound is known for its lipophilic nature, influencing its bioavailability and interaction with biological membranes.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, primarily through the downregulation of NF-κB signaling pathways. This effect is crucial in conditions characterized by chronic inflammation.

3. Antitumor Activity

Research indicates that this compound possesses antitumor properties across various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

The biological activities of this compound can be attributed to several key mechanisms:

- NF-κB Inhibition : this compound inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, promoting cell death.

- Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

Data Tables

Case Studies

- Case Study on Cancer Treatment : In a study involving MCF-7 human breast cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 μM. The mechanism involved the downregulation of anti-apoptotic proteins Bcl-2 and upregulation of pro-apoptotic proteins Bax.

- Neuroprotection : A study on N2A neuroblastoma cells showed that this compound effectively reduced cell death induced by amyloid-beta (Aβ) peptide exposure. Treatment with this compound at concentrations of 5–20 μM resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.

科学研究应用

Pharmacological Properties

Curcumenone exhibits a range of pharmacological effects, which can be categorized as follows:

- Anticancer Activity : this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colorectal cancers. Its mechanism involves the modulation of multiple signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This effect is particularly beneficial in conditions such as arthritis and inflammatory bowel disease .

- Antimicrobial Activity : this compound exhibits antimicrobial effects against a variety of pathogens, including bacteria and fungi. Its efficacy has been documented in studies focusing on infections caused by Staphylococcus aureus and Candida albicans.

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the pathology of these diseases .

Case Studies

Several studies have documented the clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This provides a promising avenue for developing this compound-based therapies for breast cancer patients .

- Alzheimer’s Disease Model : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests potential for this compound as a therapeutic agent in neurodegenerative disorders .

- Wound Healing : Clinical trials have indicated that this compound can accelerate wound healing processes by promoting angiogenesis and collagen deposition in skin models. This application highlights its potential use in dermatological therapies .

Comparative Data Table

The following table summarizes key pharmacological effects and applications of this compound:

属性

IUPAC Name |

1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZJLWLCLJEXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100347-96-4 | |

| Record name | Curcumenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。